![molecular formula C14H14BrNO3 B2961013 2-bromo-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide CAS No. 1251609-60-5](/img/structure/B2961013.png)
2-bromo-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide” can be analyzed using its molecular formula C14H14BrNO3. The compound contains a benzamide moiety, which is a carboxamide derived from benzoic acid, and a 5-methylfuran moiety, which is a furan substituted by a methyl group at position 5 .Wissenschaftliche Forschungsanwendungen
Antidopaminergic Properties
Research into similar compounds, notably those involving bromo and benzamide structures, has shown potential applications in the field of antipsychotic agents. For example, studies on (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds have highlighted their significant antidopaminergic properties, making them suitable for investigating dopamine D-2 mediated responses both in vitro and in vivo. These compounds, due to their selective inhibition of hyperactivity components, indicate a lower propensity for inducing extrapyramidal side effects, a common concern with antipsychotic medication (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Antifungal Applications
Compounds structurally related to 2-bromo-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide have been explored for their antifungal potential. A study involving the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives has demonstrated their possible use as antifungal agents. Such research opens avenues for developing novel antifungal medications that leverage the unique structural properties of these compounds (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
CCR5 Antagonist for HIV Treatment
A practical approach to synthesizing compounds like 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, an orally active CCR5 antagonist, shows potential in HIV treatment. This research demonstrates the feasibility of creating effective CCR5 antagonists, which are crucial for blocking HIV entry into cells. The methodology outlined could be applied to similar compounds, including 2-bromo-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide, to explore their potential as HIV therapeutics (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Wirkmechanismus
Mode of Action
It’s worth noting that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide . These factors can include pH, temperature, presence of other compounds, and more.
Eigenschaften
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-9-6-7-13(19-9)12(17)8-16-14(18)10-4-2-3-5-11(10)15/h2-7,12,17H,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHJDWBDNOPNDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.